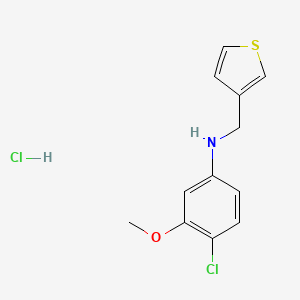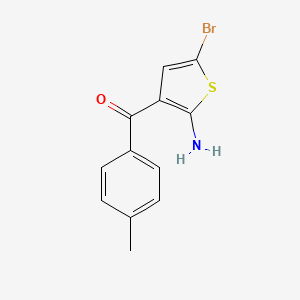
5-Bromo-3-(4-methylbenzoyl)thiophen-2-amine
Übersicht
Beschreibung
5-Bromo-3-(4-methylbenzoyl)thiophen-2-amine is a chemical compound with the CAS Number: 1803609-31-5 . It has a molecular weight of 296.19 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 27 bonds; 17 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 ketone .Physical And Chemical Properties Analysis
This compound is a powder in its physical form . It has a molecular weight of 296.19 . The compound is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
5-Bromo-3-(4-methylbenzoyl)thiophen-2-amine has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe in biological systems, and as a drug delivery system. This compound has also been used in the synthesis of other compounds, such as 5-bromo-3-(4-methylbenzoyl)thiophene-2-sulfonamide and 5-bromo-3-(4-methylbenzoyl)thiophene-2-carboxylic acid. This compound has also been used as a starting material for the synthesis of a variety of other compounds, including 5-bromo-3-(4-methylbenzyl)thiophene-2-carboxylic acid, 5-bromo-3-(4-methylbenzyl)thiophene-2-sulfonamide, and 5-bromo-3-(4-methylbenzyl)thiophene-2-amine.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(4-methylbenzoyl)thiophen-2-amine is not yet fully understood. However, it is believed that the compound acts as a proton acceptor and can form hydrogen bonds with other molecules. This allows this compound to bind to a variety of different molecules, including proteins and other biological molecules. It is believed that the binding of this compound to these molecules can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, some studies have shown that this compound can bind to and inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-Bromo-3-(4-methylbenzoyl)thiophen-2-amine in laboratory experiments is that it can be used in a variety of different experiments. This compound is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water, which can make it difficult to use in certain experiments. In addition, this compound can be toxic at high concentrations, so it is important to use caution when handling the compound.
Zukünftige Richtungen
The potential future directions for 5-Bromo-3-(4-methylbenzoyl)thiophen-2-amine are numerous. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound. In addition, further research could be conducted to explore the potential applications of this compound in drug delivery systems. Finally, further research could be conducted to explore the potential of this compound as a starting material for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
(2-amino-5-bromothiophen-3-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c1-7-2-4-8(5-3-7)11(15)9-6-10(13)16-12(9)14/h2-6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEBINMAKHPQOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(SC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,3-Difluoro-benzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1458384.png)
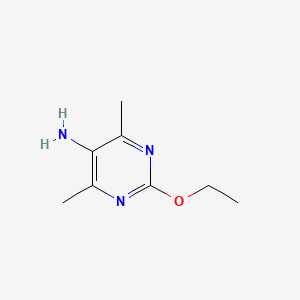


![6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1458389.png)
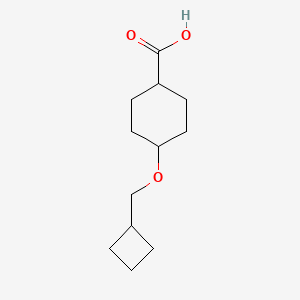
![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride](/img/structure/B1458394.png)
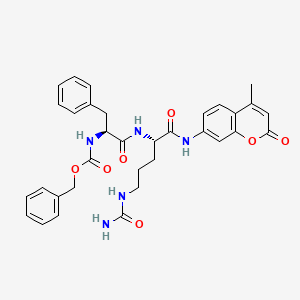
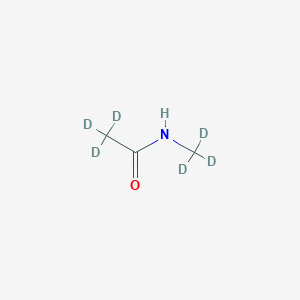



![{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1458404.png)
